3-(Tritylthio)propanal

Catalog No.
S3336381
CAS No.
150350-28-0
M.F
C22H20OS
M. Wt
332.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Tritylthio)propanal

CAS Number

150350-28-0

Product Name

3-(Tritylthio)propanal

IUPAC Name

3-tritylsulfanylpropanal

Molecular Formula

C22H20OS

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C22H20OS/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-17H,10,18H2

InChI Key

ATCUEUQVJVXGLH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=O

3-(Tritylthio)propanal is an organic compound characterized by the molecular formula C22H20OS. It features a propanal group attached to a tritylthio substituent, which is a triphenylmethylthio group. This compound is notable for its role in organic synthesis and as a potential building block in various chemical applications. The presence of the tritylthio group enhances its stability and reactivity, making it valuable in synthetic chemistry .

  • 3-(Tritylthio)propanal's mechanism of action is likely linked to its HDAC inhibitory properties. HDACs remove acetyl groups from histone proteins, which can condense chromatin and make genes less accessible for transcription. By inhibiting HDACs, 3-(Tritylthio)propanal may promote histone acetylation, leading to chromatin relaxation and increased gene expression []. More research is needed to fully understand the specific mechanism of this compound.
  • No data on the safety or hazards associated with 3-(Tritylthio)propanal is currently available.

Limitations

  • In-depth scientific research on 3-(Tritylthio)propanal appears to be limited. More studies are needed to explore its properties, reactivity, potential applications, and safety profile.

Histone Deacetylase Inhibition:

3-(Tritylthio)propanal has been identified as a potent inhibitor of histone deacetylases (HDACs) []. HDACs are enzymes responsible for removing acetyl groups from histone proteins, which regulate access to DNA for transcription. Inhibiting HDACs can lead to increased acetylation of histones, promoting chromatin remodeling and ultimately affecting gene expression []. This makes 3-(Tritylthio)propanal a valuable tool for studying gene regulation and its role in various biological processes.

Antibacterial Activity:

Studies have shown that 3-(Tritylthio)propanal exhibits antibacterial activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) []. The exact mechanism of action against bacteria is still under investigation, but it is believed to involve disruption of the bacterial membrane. Further research is needed to explore the potential of 3-(Tritylthio)propanal as an antimicrobial agent.

Other Potential Applications:

-(Tritylthio)propanal's ability to inhibit HDACs and potentially other cellular processes suggests its potential application in various areas of scientific research. Some potential areas of exploration include:

  • Cancer research: HDAC inhibitors have shown promise in cancer treatment by inducing cell death and differentiation in cancer cells [].
  • Neurodegenerative diseases: HDAC dysfunction has been implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease [].
  • Inflammation: HDAC inhibition has been shown to have anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases [].
, primarily due to the reactivity of its aldehyde functional group. Key reactions include:

  • Nucleophilic Addition: The aldehyde can undergo nucleophilic addition with various nucleophiles, forming alcohols or other derivatives.
  • Reduction: It can be reduced to 3-(tritylthio)propanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: The aldehyde can react with amines or other carbonyl compounds to form imines or more complex structures .

While specific biological activities of 3-(tritylthio)propanal are not extensively documented, compounds with similar structures often exhibit biological properties such as antimicrobial and anticancer activities. The tritylthio group may contribute to these effects by influencing the compound's interaction with biological targets. Further research is necessary to elucidate its specific biological roles and potential therapeutic applications .

Synthesis of 3-(tritylthio)propanal can be achieved through several methods:

  • Reaction of Benzaldehyde with Thiophenol: Under basic conditions, benzaldehyde reacts with thiophenol to produce 3-(triphenylmethylthio)propanal.
  • Sulfur Substitution Reactions: This method involves the substitution of sulfur-containing groups in other organic compounds with tritylthio groups, leading to the formation of 3-(tritylthio)propanal .
  • Functional Group Transformations: Starting from simpler aldehydes or ketones, functional group transformations can yield 3-(tritylthio)propanal through established organic synthesis techniques.

3-(Tritylthio)propanal finds applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Potential use as a precursor in drug synthesis due to its unique structural features.
  • Material Science: Its properties may lend themselves to applications in developing new materials or polymers .

Several compounds share structural similarities with 3-(tritylthio)propanal, including:

  • 3-(Tritylthio)propanoic Acid: A carboxylic acid derivative that retains the tritylthio group but differs in functionality due to the presence of a carboxylic acid instead of an aldehyde.
  • Triphenylmethyl Sulfide: Lacks the propanal moiety but shares the tritylthio structure, often used as a protecting group in organic synthesis.
  • Thiol Derivatives: Compounds containing sulfur that may exhibit similar reactivity patterns but differ significantly in their functional groups.

Comparison Table

CompoundStructure TypeUnique Features
3-(Tritylthio)propanalAldehydeContains an aldehyde functional group
3-(Tritylthio)propanoic AcidCarboxylic AcidContains a carboxylic acid functional group
Triphenylmethyl SulfideSulfideUsed as a protecting group
Thiol DerivativesThiolVarying reactivity based on sulfur substitution

The uniqueness of 3-(tritylthio)propanal lies in its combination of a reactive aldehyde and the stabilizing tritylthio group, which provides distinct advantages in synthetic applications and potential biological interactions .

XLogP3

5

Wikipedia

3-[(Triphenylmethyl)sulfanyl]propanal

Dates

Modify: 2023-08-19

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